1,3-dimethyl-9-(2-(pyridin-2-yl)ethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-9-(2-(pyridin-2-yl)ethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-9-(2-(pyridin-2-yl)ethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable purine precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-9-(2-(pyridin-2-yl)ethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1,3-dimethyl-9-(2-(pyridin-2-yl)ethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-9-(2-(pyridin-2-yl)ethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share a similar heterocyclic structure but differ in the arrangement of nitrogen atoms.
Pyrimidines: Have a simpler structure with fewer fused rings.
Purines: Similar core structure but lack the additional pyridine moiety.
Uniqueness
1,3-dimethyl-9-(2-(pyridin-2-yl)ethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione is unique due to its fused ring system and the presence of both pyrimidine and purine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H20N6O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,3-dimethyl-9-(2-pyridin-2-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N6O2/c1-20-14-13(15(24)21(2)17(20)25)23-10-5-9-22(16(23)19-14)11-7-12-6-3-4-8-18-12/h3-4,6,8H,5,7,9-11H2,1-2H3 |
InChI Key |
UXZFQZHWBQFCKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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